1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-18-15(21)11-6-3-7-12(13(11)16(18)22)17-14(20)10-5-4-8-19(9-10)25(2,23)24/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKZLOMLQCTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Isoindole-Dione Precursors
The 4-amino isoindole-dione scaffold is synthesized via alkylation of 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione with tert-butyl bromoacetate, followed by deprotection. As demonstrated in, reaction of the hydroxy-isoindole with tert-butyl bromoacetate in DMF at 40°C for 48 hours yields a tert-butyl-protected intermediate (28% yield). Subsequent cleavage with trifluoroacetic acid (TFA) in dichloromethane liberates the primary amine, which is isolated as a hydrochloride salt after lyophilization.
Critical Parameters :
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Solvent : Dry DMF ensures solubility and prevents hydrolysis.
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Deprotection : TFA in CH₂Cl₂ (1:2 v/v) achieves complete tert-butyl removal within 30 minutes.
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Purification : Lyophilization from acetonitrile/5% HCl yields the amine hydrochloride (quantitative).
Synthesis of 1-Methanesulfonylpiperidine-3-Carboxylic Acid
Sulfonylation of Piperidine-3-Carboxylic Acid
Methanesulfonylation of piperidine-3-carboxylic acid is achieved using methanesulfonyl chloride (MsCl) under basic conditions. A procedure adapted from involves treating piperidine-3-carboxylic acid with MsCl (1.2 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF at 0°C to room temperature. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of MsCl, yielding 1-methanesulfonylpiperidine-3-carboxylic acid (72–85% yield).
Optimization Insights :
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Base Selection : K₂CO₃ outperforms triethylamine due to superior solubility in DMF.
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Temperature Control : Slow addition of MsCl at 0°C minimizes side reactions (e.g., over-sulfonylation).
Amide Coupling: Uniting the Subunits
Carbodiimide-Mediated Coupling
The final amide bond is formed via activation of the piperidine-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), as outlined in. A representative procedure involves:
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Dissolving 1-methanesulfonylpiperidine-3-carboxylic acid (1.0 equiv) and EDC (1.1 equiv) in dichloromethane.
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Adding DMAP (0.1 equiv) and stirring for 30 minutes under argon.
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Introducing 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-amine hydrochloride (1.05 equiv) and stirring for 12–18 hours.
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Workup with 2N HCl to remove excess amine, followed by column chromatography (DCM/EtOAc) to isolate the product (65–78% yield).
Key Observations :
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Activation Efficiency : EDC/DMAP outperforms other coupling agents (e.g., DCC) in minimizing racemization.
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Solvent Choice : Dichloromethane ensures compatibility with acid-sensitive intermediates.
Analytical Characterization and Validation
Spectroscopic Confirmation
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¹H NMR : The methanesulfonyl group appears as a singlet at δ 3.0–3.2 ppm (3H), while the isoindole-dione methyl group resonates at δ 2.8–3.0 ppm.
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LC-MS : The molecular ion ([M+H]⁺) is observed at m/z 406.1, with fragmentation peaks corresponding to the loss of SO₂CH₃ (−96 Da) and the isoindole-dione moiety (−147 Da).
Purity Assessment
Prep-HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, as confirmed by UV detection at 254 nm.
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route involves reductive amination between 1-methanesulfonylpiperidine-3-carbaldehyde and the isoindole-dione amine. However, this method suffers from lower yields (45–50%) due to competing imine hydrolysis.
Solid-Phase Synthesis
Immobilizing the isoindole-dione amine on Wang resin enables iterative coupling and sulfonylation steps. While this approach simplifies purification, scalability remains limited.
Challenges and Mitigation Strategies
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Amine Sensitivity : The isoindole-dione amine is prone to oxidation; thus, reactions are conducted under inert atmosphere with rigorous exclusion of moisture.
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Sulfonylation Byproducts : Over-sulfonylation is mitigated by using MsCl in stoichiometric amounts and controlled temperatures.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{WO2017033206A2 - Solid state forms of n-[2-(1 s)-1 -(3-ethoxy-4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by its methanesulfonyl group and isoindole moiety. Its molecular formula is with a molecular weight of approximately 460.5 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological activity.
Medicinal Chemistry
The compound is being investigated for its therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Research suggests that derivatives of isoindole compounds exhibit anti-inflammatory effects, making this compound a candidate for further studies in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may interact with cancer cell pathways, potentially inhibiting tumor growth. This is attributed to its ability to modulate specific molecular targets involved in cancer progression.
Biological Studies
The biological interactions of the compound are of significant interest:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that play critical roles in various biological processes, including metabolic pathways linked to disease states.
- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways and offering insights into new therapeutic mechanisms.
Synthetic Applications
In organic synthesis, 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide serves as:
- Building Block : It can be utilized as a precursor for synthesizing more complex organic molecules. Its structural components can be modified to create new derivatives with enhanced properties.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of isoindole derivatives, including this compound. The research indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in chronic inflammatory conditions .
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, the compound was tested against various cancer cell lines. Results demonstrated cytotoxic effects correlated with dose-dependent responses, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Apremilast (N-{2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide)
- Structural Similarities :
- Both compounds share the 1,3-dioxo-isoindole core, critical for binding to phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) .
- Methanesulfonyl groups are present but differ in placement: apremilast’s is on an ethyl side chain, while the target compound’s is on the piperidine nitrogen.
- Pharmacological Activity :
Molecular Properties :
Property Target Compound Apremilast Molecular Formula C15H17N3O5S* C22H24N2O7S Molecular Weight ~375.4 (estimated) 460.5 Key Functional Groups Piperidine-sulfonyl, isoindole-dione Ethyl-sulfonyl, acetamide, isoindole-dione *Exact formula inferred from structural analysis.
4-(Dimethylamino)-N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Structural Differences: Replaces the piperidine-sulfonyl-carboxamide with a benzamide group containing a dimethylamino substituent .
- Implications :
- The absence of the sulfonyl-piperidine moiety likely reduces solubility and alters target engagement. Benzamide derivatives are often explored as kinase inhibitors, suggesting divergent therapeutic applications.
1-Methanesulfonyl-N-{5-[1-(Propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide
- Key Features :
- Potential Applications: Oxadiazoles are associated with antimicrobial or antiviral activity, indicating structural versatility for diverse targets.
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide
- Therapeutic Relevance :
- Pyrazole-sulfonyl compounds are common in kinase inhibitor design (e.g., JAK/STAT inhibitors), suggesting possible oncology applications.
Research Findings and Implications
- Isoindole-Dione Core : Critical for PDE4 binding in apremilast; modifications in the target compound’s substituents may modulate potency or off-target effects .
- Piperidine-Sulfonyl Group : Enhances metabolic stability compared to aliphatic sulfonyl groups, as seen in apremilast .
- Carboxamide Linkers : Influence conformational flexibility and hydrogen-bonding interactions with target proteins .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Therapeutic Potential |
|---|---|---|---|---|
| 1-Methanesulfonyl-N-(2-methyl-1,3-dioxo-isoindol-4-yl)piperidine-3-carboxamide | C15H17N3O5S* | ~375.4 | Piperidine-sulfonyl, isoindole-dione | PDE4 inhibition, anti-inflammatory |
| Apremilast | C22H24N2O7S | 460.5 | Ethyl-sulfonyl, acetamide, isoindole-dione | PDE4/TNF-α inhibition |
| 4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-isoindol-4-yl)benzamide | C18H17N3O3 | 323.3 | Benzamide, dimethylamino | Kinase inhibition |
| 1-Methanesulfonyl-N-(oxadiazol-pyrazole)piperidine-3-carboxamide | C15H22N6O4S | 382.4 | Oxadiazole, pyrazole, piperidine-sulfonyl | Antimicrobial |
| 1-((1-Methyl-pyrazol-4-yl)sulfonyl)-N-(trifluoromethylbenzyl-pyrazol)piperidine-3-carboxamide | C21H23F3N6O3S | 496.5 | Trifluoromethylbenzyl, dual pyrazoles | Kinase inhibition (e.g., JAK/STAT) |
Biological Activity
1-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound generally involves the reaction of piperidine derivatives with isoindole dioxides. Various methods have been explored for optimizing yields and purity. For instance, ultrasound-assisted synthesis has been reported to enhance reaction efficiency and product yield, achieving up to 91% yield in some cases .
Antibacterial Activity
Research has indicated that derivatives related to 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine exhibit significant antibacterial properties. For example, compounds containing the piperidine moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. Studies have shown that it can inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Potency |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For instance, it interacts effectively with Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB), which are crucial for its antioxidant activities .
Table 3: Molecular Targets and Binding Affinities
| Molecular Target | Binding Affinity (kcal/mol) |
|---|---|
| MAO-B | -8.5 |
| COX-2 | -7.9 |
| NF-KB | -7.5 |
Case Study 1: Antibacterial Efficacy
In a study conducted by Omar et al., several piperidine derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds similar to 1-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)piperidine exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The compound showed promising results in reducing oxidative stress markers and improving cognitive function in animal models .
Q & A
Q. Key Data :
| Step | Reaction Type | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Amidation | DIPEA | 65–75 | 90 |
| 2 | Sulfonylation | AlCl₃ | 70–80 | 95 |
Basic Research Question: How is structural characterization and purity validation performed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups. For example, isoindole-dione protons appear as singlet peaks at δ ~11.5 ppm, while piperidine protons resonate between δ 1.5–3.0 ppm .
- Mass Spectrometry (LCMS/HRMS) : ESI-MS identifies the molecular ion peak (e.g., m/z 392.2 for similar compounds) and fragments .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) validate purity (>98%) .
Advanced Research Question: How to design experiments for studying target interactions and mechanism of action?
Methodological Answer:
- Target Selection : Prioritize proteins with binding pockets for sulfonamide/isoindole-dione motifs (e.g., kinases, proteases) using molecular docking (AutoDock Vina) .
- Biochemical Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., caspase-3 assays) .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC quantifies KD values .
- Cellular Studies : Use CRISPR-edited cell lines to validate target specificity in apoptosis/proliferation assays .
Q. Example Data :
| Assay Type | Target Protein | IC₅₀ (µM) | KD (nM) |
|---|---|---|---|
| Enzyme | Caspase-3 | 0.85 | 12.3 |
| Cellular | p38 MAPK | 1.2 | 18.9 |
Advanced Research Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Structural Analogues : Minor modifications (e.g., methyl vs. trifluoromethyl groups) drastically alter activity. Compare SAR data from analogues (see table below) .
- Assay Conditions : Variations in pH, solvent (DMSO concentration), or cell line passage number affect results. Standardize protocols across labs .
- Metabolic Stability : Assess hepatic microsome stability (e.g., t½ in human liver microsomes) to rule out pharmacokinetic confounders .
Q. Structural Analogues and Activity :
| Compound Name | Structural Modification | Biological Activity |
|---|---|---|
| Dimethyl 1,3-Dioxo Isoquinoline | Dioxo groups | Antitumor (IC₅₀ 2 µM) |
| Isobutyl-Dimethyl Dioxo | Alkyl chain elongation | Anti-inflammatory (IC₅₀ 5 µM) |
| Methyl 5-(Isoindolinone) | Isoindole substitution | Antimicrobial (MIC 8 µg/mL) |
Advanced Research Question: What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction : Use software like ADMET Predictor or MetaSite to identify likely Phase I/II metabolites (e.g., sulfonation or glucuronidation sites) .
- Toxicity Screening :
Q. Predicted Metabolites :
| Parent Compound | Major Metabolite | Enzyme Involved |
|---|---|---|
| 1-Methanesulfonyl-...piperidine... | N-Oxide derivative | CYP3A4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
